molecular formula C20H26N2O2 B14850198 3-Naphthalen-2-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester

3-Naphthalen-2-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B14850198
M. Wt: 326.4 g/mol
InChI Key: LCDJMIHRJMHXHV-UHFFFAOYSA-N
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Description

3-Naphthalen-2-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester: is a synthetic organic compound with the molecular formula C20H26N2O2 It is characterized by the presence of a naphthalene ring, a piperazine ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Naphthalen-2-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester typically involves the following steps:

    Formation of the Naphthalen-2-ylmethyl Intermediate: This step involves the alkylation of naphthalene with a suitable alkylating agent to form the naphthalen-2-ylmethyl intermediate.

    Piperazine Ring Formation: The naphthalen-2-ylmethyl intermediate is then reacted with piperazine under controlled conditions to form the piperazine ring.

    Esterification: The final step involves the esterification of the piperazine derivative with tert-butyl chloroformate to form the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can occur at the piperazine ring, converting it to a more saturated form.

    Substitution: The compound can undergo substitution reactions, especially at the naphthalene ring, where electrophilic aromatic substitution can introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, and nitrating agents under acidic conditions.

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Saturated piperazine derivatives.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a ligand in receptor binding studies.
  • Used in the development of novel bioactive compounds.

Medicine:

  • Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Naphthalen-2-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene ring can engage in π-π interactions, while the piperazine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

    Naphthalene derivatives: Compounds like 1-naphthylmethylamine and 2-naphthylmethylamine share structural similarities.

    Piperazine derivatives: Compounds such as 1-benzylpiperazine and 1-phenylpiperazine are structurally related.

Uniqueness: 3-Naphthalen-2-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester is unique due to the combination of the naphthalene ring, piperazine ring, and tert-butyl ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H26N2O2

Molecular Weight

326.4 g/mol

IUPAC Name

tert-butyl 3-(naphthalen-2-ylmethyl)piperazine-1-carboxylate

InChI

InChI=1S/C20H26N2O2/c1-20(2,3)24-19(23)22-11-10-21-18(14-22)13-15-8-9-16-6-4-5-7-17(16)12-15/h4-9,12,18,21H,10-11,13-14H2,1-3H3

InChI Key

LCDJMIHRJMHXHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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